molecular formula C14H16FNO3 B6644157 1-[[(4-Fluoro-2-methylbenzoyl)amino]methyl]cyclobutane-1-carboxylic acid

1-[[(4-Fluoro-2-methylbenzoyl)amino]methyl]cyclobutane-1-carboxylic acid

Cat. No. B6644157
M. Wt: 265.28 g/mol
InChI Key: UFGGKLXGQXDIDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[[(4-Fluoro-2-methylbenzoyl)amino]methyl]cyclobutane-1-carboxylic acid, commonly known as FMBA, is a cyclic amino acid that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. FMBA is a non-proteinogenic amino acid that has been synthesized using various methods, and its mechanism of action and biochemical effects have been studied extensively.

Mechanism of Action

FMBA works by inhibiting the activity of enzymes such as carbonic anhydrase and matrix metalloproteinases, which are involved in tumor growth and metastasis. FMBA also activates the p53 tumor suppressor gene, leading to the induction of apoptosis in cancer cells. Additionally, FMBA has been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
FMBA has been shown to have a range of biochemical and physiological effects, including the inhibition of cancer cell proliferation, induction of apoptosis, and inhibition of angiogenesis. FMBA has also been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

FMBA has several advantages for use in lab experiments, including its high purity, stability, and ease of synthesis. However, one limitation of FMBA is its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several potential future directions for research on FMBA. One area of interest is the development of FMBA derivatives with improved solubility and bioavailability. Another potential direction is the investigation of FMBA's potential as a therapeutic agent for inflammatory diseases. Additionally, further studies are needed to fully understand FMBA's mechanism of action and its potential applications in cancer therapy.
In conclusion, FMBA is a cyclic amino acid that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. FMBA has been synthesized using various methods and has been shown to inhibit cancer cell proliferation, induce apoptosis, and have anti-inflammatory and analgesic effects. While FMBA has several advantages for use in lab experiments, its limited solubility in water is a potential limitation. There are several potential future directions for research on FMBA, including the development of FMBA derivatives and investigation of its potential as a therapeutic agent for inflammatory diseases.

Synthesis Methods

FMBA can be synthesized using various methods, including the reaction of 4-fluoro-2-methylbenzoic acid with 1-cyclobutanecarboxylic acid and formaldehyde in the presence of a catalyst. Another method involves the reaction of 1-cyclobutanecarboxylic acid with N-(4-fluoro-2-methylbenzoyl) glycine methyl ester in the presence of a coupling agent. These methods have been optimized to yield high purity FMBA.

Scientific Research Applications

FMBA has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. Studies have shown that FMBA inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. FMBA has also been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory diseases.

properties

IUPAC Name

1-[[(4-fluoro-2-methylbenzoyl)amino]methyl]cyclobutane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FNO3/c1-9-7-10(15)3-4-11(9)12(17)16-8-14(13(18)19)5-2-6-14/h3-4,7H,2,5-6,8H2,1H3,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFGGKLXGQXDIDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)C(=O)NCC2(CCC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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